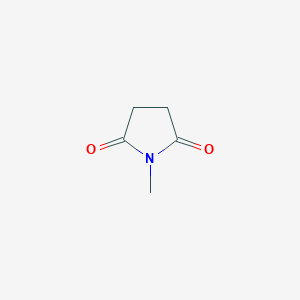
6-Heptynoic acid
Übersicht
Beschreibung
6-Heptynoic acid: is an organic compound with the molecular formula C7H10O2 . It is an alkynoic acid characterized by the presence of an acetylene bond (a triple bond between two carbon atoms) in its structure. This compound is known for its reactivity due to the presence of the triple bond, making it a valuable intermediate in organic synthesis .
Wirkmechanismus
Target of Action
The primary target of 6-Heptynoic acid is Phospholipase A2 . Phospholipase A2 is an enzyme that catalyzes the hydrolysis of the sn-2 position of phospholipids, releasing arachidonic acid and lysophospholipids .
Mode of Action
The interaction could potentially lead to changes in the activity of Phospholipase A2, which in turn could affect the production of arachidonic acid and lysophospholipids .
Biochemical Pathways
Given its target, it can be inferred that it may influence thearachidonic acid pathway . This pathway is involved in the production of eicosanoids, a group of signaling molecules that play various roles in inflammation and immunity .
Result of Action
Given its target, it may influence the production of arachidonic acid and lysophospholipids, which could potentially affect various cellular processes .
Action Environment
Like many other chemical compounds, its action could potentially be influenced by factors such as temperature, ph, and the presence of other molecules .
Biochemische Analyse
Biochemical Properties
6-Heptynoic acid is a reagent with an alkyne group and a carboxylic acid . It interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it undergoes condensation with various pyrroles to afford optically diverse fluorescent dyes with a terminal alkyne .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression. The terminal carboxylic acid can form an amide bond with primary amines (activation is needed). The alkyne can form a triazole linkage with azide-containing molecules via copper-catalyzed reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Heptynoic acid can be synthesized through various methods. One common approach involves the reaction of 1-hexyne with carbon dioxide in the presence of a catalyst to form the corresponding carboxylic acid. Another method includes the oxidation of 6-heptyn-1-ol using oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic carbonylation of 1-hexyne. This process uses a metal catalyst, such as palladium or rhodium, under high pressure and temperature conditions to facilitate the addition of carbon monoxide and water to the alkyne, forming the carboxylic acid .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Heptynoic acid undergoes various types of chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to form alkenes or alkanes using hydrogenation reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted alkynes.
Wissenschaftliche Forschungsanwendungen
6-Heptynoic acid has several applications in scientific research, including:
Vergleich Mit ähnlichen Verbindungen
- 5-Hexynoic acid
- 4-Pentynoic acid
- 10-Undecynoic acid
- 3-Butynoic acid
- Propiolic acid
- 6-Azido-hexanoic acid
Comparison: 6-Heptynoic acid is unique due to its specific chain length and the position of the acetylene bond. Compared to shorter-chain alkynoic acids like 5-Hexynoic acid and 4-Pentynoic acid, this compound offers different reactivity and properties due to the longer carbon chain. This makes it suitable for specific applications where the chain length and reactivity of the acetylene bond are crucial .
Eigenschaften
IUPAC Name |
hept-6-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h1H,3-6H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCPMJGTZUVUSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402600 | |
| Record name | 6-Heptynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30964-00-2 | |
| Record name | 6-Heptynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-HEPTYNOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 6-heptynoic acid be used to modify the surface properties of materials?
A1: Yes, research has shown that this compound can be used to functionalize materials like porous silicon. In a study by Boukherroub et al. [], this compound was used in the electrochemical fabrication of porous silicon, leading to its incorporation within the material. This modification was confirmed using Fourier transform infrared spectroscopy (FTIR) which showed the presence of characteristic molecular vibrations associated with the acid []. This type of surface modification can be valuable for various applications, including tailoring the material's interaction with its surroundings.
Q2: How does the structure of this compound affect its ability to form hydrogels?
A2: The structure of this compound plays a crucial role in hydrogel formation. Li et al. [] demonstrated that this compound could be used as a building block to synthesize a tetra-alkynyl terminated crosslinker. This crosslinker was then reacted with azido-poly(N-isopropylacrylamide) (PNIPA) via click chemistry, resulting in the formation of PNIPA hydrogels. The length of the crosslinker, derived from this compound, significantly influenced the swelling properties of the resulting hydrogels. Longer crosslinkers led to hydrogels with higher swelling capacities due to the larger free volumes created within the network [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Chlorobenzo[b]thiophene](/img/structure/B105630.png)


![trimethyl-[1,4,4-tris(trimethylsilyl)cyclohexa-2,5-dien-1-yl]silane](/img/structure/B105643.png)






